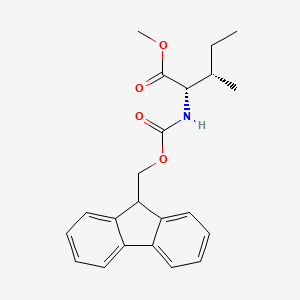

N-Fmoc-L-Isoleucine methyl ester

CAS No.: 148383-11-3

Cat. No.: VC5535670

Molecular Formula: C22H25NO4

Molecular Weight: 367.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148383-11-3 |

|---|---|

| Molecular Formula | C22H25NO4 |

| Molecular Weight | 367.445 |

| IUPAC Name | methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |

| Standard InChI | InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)/t14-,20-/m0/s1 |

| Standard InChI Key | IIDWGJXDOVAEEJ-XOBRGWDASA-N |

| SMILES | CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Characteristics

N-Fmoc-L-Isoleucine methyl ester belongs to the class of Fmoc-protected amino acid esters, designed to prevent unwanted side reactions during peptide chain elongation. The compound’s IUPAC name, methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate, reflects its branched alkyl side chain and chiral centers . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| CAS Registry Number | 148383-11-3 |

| Synonymous Names | Fmoc-Ile-OMe; Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucinate |

| Stereochemistry | (2S,3S) |

The 2D structure features an Fmoc group attached to the α-amino group of L-isoleucine, while the carboxyl group is esterified with methanol. This configuration enhances solubility in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), critical for SPPS .

Synthesis and Manufacturing

Conventional Alkylation Strategies

The synthesis of N-Fmoc-L-Isoleucine methyl ester typically begins with the protection of L-isoleucine’s α-amino group using Fmoc chloride. A two-step sequence involves:

-

Amino Protection: Reaction of L-isoleucine with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) to yield N-Fmoc-L-isoleucine.

-

Esterification: Treatment with methanol under acidic conditions (e.g., thionyl chloride or DCC/DMAP) to form the methyl ester .

Recent advancements emphasize efficiency in Fmoc removal. Di Gioia et al. demonstrated that ionic liquids like [Bmim][BF] facilitate rapid deprotection under mild conditions, achieving >95% yield without racemization . This method avoids traditional piperidine-based systems, reducing environmental toxicity .

Stereochemical Integrity and Purification

Epimerization risks during synthesis are mitigated by low-temperature esterification (0–5°C) and non-basic workup conditions . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) ensures >98% enantiomeric excess, as verified by chiral HPLC .

Physicochemical Properties

Solubility and Stability

N-Fmoc-L-Isoleucine methyl ester exhibits high solubility in polar aprotic solvents (DMF, DCM) but limited solubility in water (<0.1 mg/mL) . The Fmoc group provides UV absorbance at 265 nm (), enabling quantitative analysis via spectrophotometry . Stability studies indicate decomposition at temperatures >150°C, necessitating storage at –20°C under inert atmosphere .

Spectroscopic Data

-

H NMR (CDCl): δ 7.75–7.30 (m, 8H, Fmoc aromatic), 4.40–4.20 (m, 2H, Fmoc-CH), 3.70 (s, 3H, OCH), 1.50–0.80 (m, 12H, isoleucine side chain) .

Applications in Peptide Science and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

As a building block in SPPS, the compound enables sequential addition of isoleucine residues via Fmoc deprotection (20% piperidine in DMF) and coupling reagents (HBTU/HOBt) . Its steric hindrance from the β-methyl group minimizes aggregation during β-sheet formation, improving yields in challenging sequences .

Bioconjugation and Prodrug Design

The methyl ester serves as a temporary protecting group, hydrolyzable in vivo to carboxylic acid for prodrug activation. For example, Fmoc-Ile-OMe derivatives have been conjugated to anticancer agents to enhance tumor targeting .

Protein Engineering

Incorporation of N-Fmoc-L-Isoleucine methyl ester into non-natural peptides modulates hydrophobicity and proteolytic stability. Albanese et al. reported its use in engineering antimicrobial peptides with 4-fold increased activity against Staphylococcus aureus .

| Parameter | Recommendation |

|---|---|

| Storage Conditions | –20°C, desiccated, under argon |

| Hazard Statements | H315-H319-H335 (skin/eye irritation, respiratory irritation) |

| PPE | Gloves, goggles, fume hood |

| Disposal | Incineration or approved waste systems |

Acute toxicity studies in rodents indicate an LD > 2,000 mg/kg (oral), classifying the compound as Category 5 under GHS .

Recent Advances and Future Directions

Innovations in green chemistry have reshaped Fmoc removal protocols. Di Gioia’s ionic liquid method ([Bmim][BF]) achieves deprotection in 10 minutes at 25°C, outperforming traditional bases . Future research aims to integrate this approach into automated synthesizers, reducing solvent waste by 40% . Additionally, photo-labile Fmoc derivatives are under exploration for light-directed peptide synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume